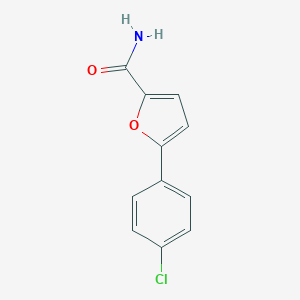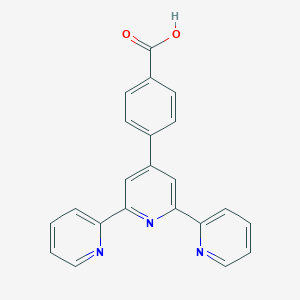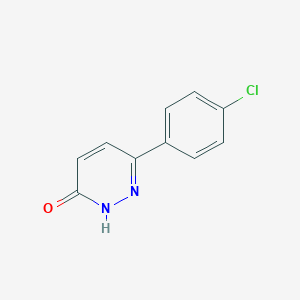
4-Formylphenylbenzolsulfonat
Übersicht
Beschreibung
4-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C₁₃H₁₀O₄S. It is a derivative of benzenesulfonate, characterized by the presence of a formyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 4-Formylphenyl benzenesulfonate derivatives is decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
4-Formylphenyl benzenesulfonate derivatives exert their inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of the bacteria .
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Formylphenyl benzenesulfonate derivatives have been studied using in silico analysis .
Result of Action
The action of 4-Formylphenyl benzenesulfonate derivatives results in promising antitubercular activity . Specifically, certain compounds have shown effectiveness against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . Additionally, these compounds have demonstrated significant antibacterial and antifungal activity, with exceedingly low toxicity without any adverse effects on normal cells .
Biochemische Analyse
Biochemical Properties
4-Formylphenyl benzenesulfonate has been found to interact with various enzymes and proteins. For instance, it has been shown to exert inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) through the formation of hydrogen bonds with the pivotal active site Cys387 residue .
Cellular Effects
The effects of 4-Formylphenyl benzenesulfonate on cells have been studied extensively. It has been found to exhibit promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . It also demonstrated significant antibacterial activity against a range of bacterial strains .
Molecular Mechanism
The molecular mechanism of 4-Formylphenyl benzenesulfonate involves the formation of hydrogen bonds with the pivotal active site Cys387 residue of the DprE1 enzyme . This interaction results in the inhibition of the enzyme, thereby exerting its biochemical effects.
Temporal Effects in Laboratory Settings
It has been observed that the compound demonstrates exceedingly low toxicity without any adverse effects on normal cells .
Metabolic Pathways
It is known that the compound interacts with the DprE1 enzyme, suggesting that it may play a role in the metabolic pathways involving this enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Formylphenyl benzenesulfonate can be synthesized through various methods. One common approach involves the reaction of 4-formylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of 4-formylphenyl benzenesulfonate may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxyphenyl benzenesulfonate.
Reduction: 4-Hydroxymethylphenyl benzenesulfonate.
Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Formylphenyl sulfonate
- 4-Formylphenyl methanesulfonate
- 4-Formylphenyl toluenesulfonate
Uniqueness
4-Formylphenyl benzenesulfonate is unique due to its specific structural features, such as the presence of both a formyl group and a benzenesulfonate moiety. This combination imparts distinct reactivity and properties, making it valuable in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
(4-formylphenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-8-12(9-7-11)17-18(15,16)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNUPIUMVNSKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364902 | |
| Record name | 4-formylphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-50-0 | |
| Record name | 4-formylphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Formylphenyl benzenesulfonate in the context of Schiff base chemistry?
A1: 4-Formylphenyl benzenesulfonate serves as a crucial precursor in the synthesis of Schiff bases. [] Schiff bases are a class of organic compounds known for their ability to form complexes with metal ions, making them valuable in various fields, including biological, pharmacological, and analytical chemistry. The aldehyde group present in 4-Formylphenyl benzenesulfonate reacts with primary amines to form the characteristic imine (C=N) bond found in Schiff bases. This compound's availability and reactivity make it a valuable starting material for synthesizing diverse Schiff base ligands for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)







![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)



